

Comparative Crystallographic Analysis of 1-Indanone Derivatives

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Compound of Interest

Compound Name: 6-Methoxy-1-indanone

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Look at the Solid-State Structure of Halogenated 1-Indanone Analogues

The indanone scaffold is a core structural motif in numerous pharmacologically active compounds. Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design. While X-ray crystallographic data for **6-Methoxy-1-indanone** is not publicly available, this guide provides a comparative analysis of a closely related halogenated derivative, 5-Chloro-1-indanone, for which crystallographic data is accessible through the Cambridge Structural Database (CSD). This comparison offers valuable insights into the structural properties of the 1-indanone core.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for 5-Chloro-1-indanone, providing a quantitative look at its solid-state structure. This data is essential for computational modeling and understanding intermolecular interactions.

Parameter	5-Chloro-1-indanone
Chemical Formula	C ₉ H ₇ ClO
Formula Weight	166.60 g/mol
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	a = 5.596(2) Å, b = 8.840(3) Å, c = 9.948(3) Å
$\alpha = 113.67(2)^\circ$, $\beta = 93.78(2)^\circ$, $\gamma = 100.21(2)^\circ$	
Volume	433.8(3) Å ³
Z	2
Density (calculated)	1.277 Mg/m ³
CCDC Number	257641[1]

Experimental Protocols

The determination of the crystal structure of 1-indanone derivatives involves a standardized workflow, from crystal preparation to data analysis. The methodologies outlined below are representative of the procedures used for the analysis of compounds like 5-Chloro-1-indanone. [1]

1. Synthesis and Crystallization:

- 5-Chloro-1-indanone: The synthesis of 5-Chloro-1-indanone can be achieved through the cyclization of 3-(3-chlorophenyl)propanoic acid.[1] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent system, such as ethanol or a mixture of hexane and ethyl acetate.[1]

2. X-ray Data Collection:

- A suitable single crystal is mounted on a goniometer head.

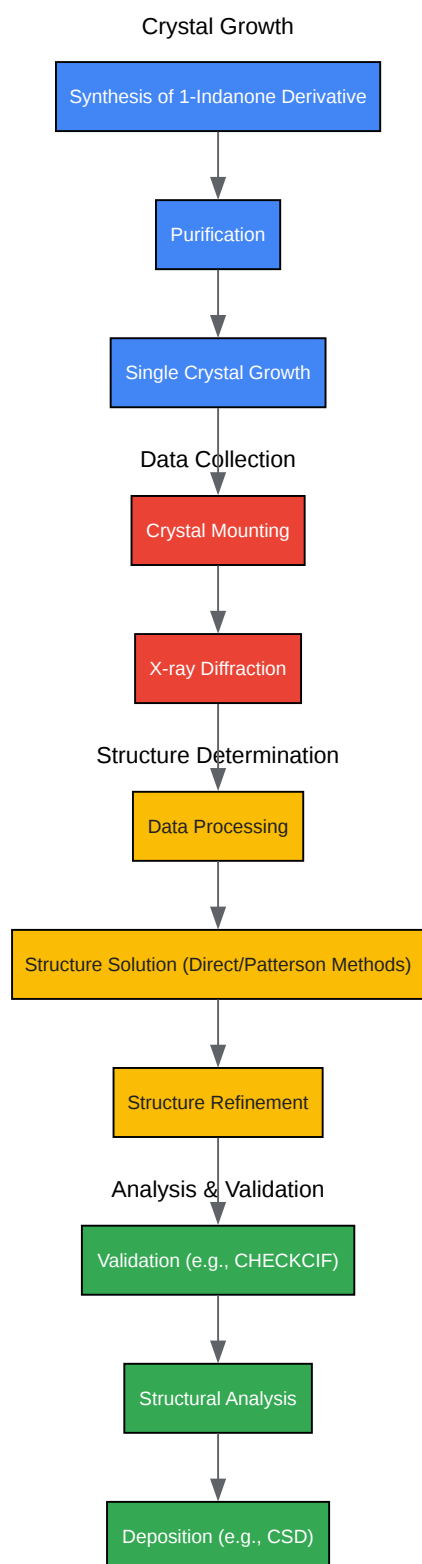
- The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K or 150 K) to minimize thermal vibrations.
- X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073$ Å) and a detector.
- A series of diffraction images are collected by rotating the crystal through a range of angles.

3. Data Processing and Structure Refinement:

- The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.^[1]
- The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F^2 .^[1]
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.^[1]
- The final structural model is validated using software such as CHECKCIF.^[1]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule like a 1-indanone derivative.



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A typical workflow for X-ray crystallography.

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References

- 1. benchchem.com [benchchem.com]
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